2-{[cyclopentyl(hydroxy)phenylacetyl]oxy}-N,N-dimethyl-N-{[(2-methylacryloyl)oxy]methyl}ethanaminium
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Overview
Description
2-{[cyclopentyl(hydroxy)phenylacetyl]oxy}-N,N-dimethyl-N-{[(2-methylacryloyl)oxy]methyl}ethanaminium is a complex organic compound with a unique structure that includes a cyclopentyl ring, a hydroxy group, and a phenylacetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[cyclopentyl(hydroxy)phenylacetyl]oxy}-N,N-dimethyl-N-{[(2-methylacryloyl)oxy]methyl}ethanaminium typically involves multiple steps. One common route includes the following steps:
Formation of the cyclopentyl(hydroxy)phenylacetyl intermediate: This step involves the reaction of cyclopentanone with phenylacetic acid in the presence of a suitable catalyst.
Esterification: The intermediate is then esterified with N,N-dimethylaminoethanol to form the ester linkage.
Acrylation: The final step involves the acrylation of the ester with 2-methylacryloyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[cyclopentyl(hydroxy)phenylacetyl]oxy}-N,N-dimethyl-N-{[(2-methylacryloyl)oxy]methyl}ethanaminium can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester linkage can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acrylate moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted acrylate derivatives.
Scientific Research Applications
2-{[cyclopentyl(hydroxy)phenylacetyl]oxy}-N,N-dimethyl-N-{[(2-methylacryloyl)oxy]methyl}ethanaminium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-{[cyclopentyl(hydroxy)phenylacetyl]oxy}-N,N-dimethyl-N-{[(2-methylacryloyl)oxy]methyl}ethanaminium involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the acrylate moiety can undergo Michael addition reactions with nucleophiles in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[cyclopentyl(hydroxy)phenylacetyl]oxy}-N,N-dimethyl-N-{[(2-ethylacryloyl)oxy]methyl}ethanaminium
- 2-{[cyclopentyl(hydroxy)phenylacetyl]oxy}-N,N-dimethyl-N-{[(2-propylacryloyl)oxy]methyl}ethanaminium
Uniqueness
2-{[cyclopentyl(hydroxy)phenylacetyl]oxy}-N,N-dimethyl-N-{[(2-methylacryloyl)oxy]methyl}ethanaminium is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopentyl ring and the acrylate moiety distinguishes it from other similar compounds, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H32NO5+ |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-(2-cyclopentyl-2-hydroxy-2-phenylacetyl)oxyethyl-dimethyl-(2-methylprop-2-enoyloxymethyl)azanium |
InChI |
InChI=1S/C22H32NO5/c1-17(2)20(24)28-16-23(3,4)14-15-27-21(25)22(26,19-12-8-9-13-19)18-10-6-5-7-11-18/h5-7,10-11,19,26H,1,8-9,12-16H2,2-4H3/q+1 |
InChI Key |
OYTNSLHNPSBHKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC[N+](C)(C)CCOC(=O)C(C1CCCC1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
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